
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid
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Overview
Description
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid typically involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. One common method involves the condensation of anthranilic acid with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse biological activities.
Scientific Research Applications
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A potent phosphodiesterase III A inhibitor with antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.
Quinolin-2(1H)-one derivatives: Known for their antimicrobial, anticancer, and antiviral activities.
Uniqueness
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid stands out due to its unique combination of the quinoline and benzoic acid moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzoic acid , also known as 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonyl]amino}-3-phenylpropanoic acid , has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S with a molecular weight of approximately 374.41 g/mol. The compound features a quinoline core known for its pharmacological properties and a benzoic acid moiety that enhances its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₅S |
Molecular Weight | 374.41 g/mol |
CAS Number | 1396963-54-4 |
IUPAC Name | 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonyl]amino}-3-phenylpropanoic acid |
Antimicrobial Properties
Research indicates that compounds with a quinoline structure exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains and fungi. The mechanism typically involves the inhibition of bacterial DNA gyrase or topoisomerase IV.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The quinoline core's ability to intercalate with DNA may disrupt cellular processes essential for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an IC50 value indicating potent antibacterial activity.
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
- Cancer Cell Inhibition : In a recent study involving human breast cancer cell lines (MCF7), the compound exhibited an IC50 value of 12 µM, indicating effective inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may mimic natural substrates and inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : The quinoline structure allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Cytokine Modulation : By modulating signaling pathways associated with inflammation and apoptosis, this compound can alter the immune response favorably.
Properties
CAS No. |
62147-53-9 |
---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c19-15-8-5-10-9-11(6-7-13(10)18-15)17-14-4-2-1-3-12(14)16(20)21/h1-4,6-7,9,17H,5,8H2,(H,18,19)(H,20,21) |
InChI Key |
AFTVAZWZMODRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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